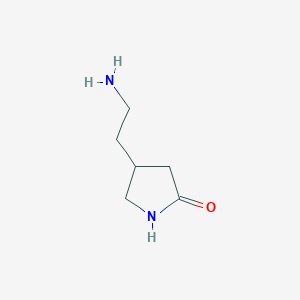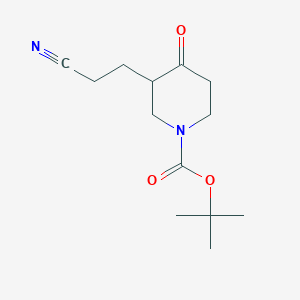
α-六六六-D6
描述
Alpha-hexachlorocyclohexane-d6, also known as 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane, is a stable isotope-labeled compound. It is a deuterated form of alpha-hexachlorocyclohexane, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as a reference standard in environmental testing and analytical chemistry due to its stability and distinct isotopic signature .
科学研究应用
Alpha-hexachlorocyclohexane-d6 is widely used in scientific research, including:
Environmental Testing: As a reference standard for the analysis of environmental samples, particularly in the detection of organochlorine pesticides.
Analytical Chemistry: Used in mass spectrometry and nuclear magnetic resonance spectroscopy for the calibration and validation of analytical methods.
Biological Studies: Employed in studies investigating the metabolism and degradation of organochlorine compounds in biological systems.
Industrial Applications: Utilized in the quality control of pesticide formulations and other chemical products.
作用机制
Biochemical Pathways
- α-HCH impacts various pathways, including
- It modulates intracellular calcium levels, affecting cell signaling and gene expression. α-HCH stimulates DNA synthesis, possibly via Na(+)/H(+) antiport activation . It can cause DNA breaks in hepatocytes.
生化分析
Biochemical Properties
Alpha-HCH D6 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with the gamma-aminobutyric acid (GABA) receptor, which is a crucial neurotransmitter receptor in the central nervous system . The interaction of alpha-HCH D6 with the GABA receptor can lead to alterations in neurotransmission, affecting the overall biochemical balance within the system.
Cellular Effects
Alpha-HCH D6 has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, alpha-HCH D6 has been shown to stimulate DNA synthesis in certain cell types, independent of extracellular calcium . This stimulation is believed to be dependent on the activation of the sodium/hydrogen antiport activity, which plays a role in maintaining cellular pH balance and volume.
Molecular Mechanism
The molecular mechanism of alpha-HCH D6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Alpha-HCH D6 binds to the GABA receptor, leading to its activation or inhibition, which in turn affects neurotransmission . Additionally, alpha-HCH D6 can cause DNA breaks in hepatocytes, indicating its potential to induce genotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-HCH D6 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that alpha-HCH D6 can persist in the environment and within biological systems, leading to prolonged exposure and potential bioaccumulation . This persistence can result in long-term alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of alpha-HCH D6 vary with different dosages in animal models. At lower doses, alpha-HCH D6 may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable toxic effects occur.
Metabolic Pathways
Alpha-HCH D6 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within the system . For example, alpha-HCH D6 can induce the activity of cytochrome P450 enzymes, which are involved in the detoxification and metabolism of xenobiotics.
Transport and Distribution
Within cells and tissues, alpha-HCH D6 is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments . The transport and distribution of alpha-HCH D6 are critical for understanding its overall impact on cellular function and toxicity.
Subcellular Localization
The subcellular localization of alpha-HCH D6 affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of alpha-HCH D6 is essential for elucidating its precise mechanisms of action and potential effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-hexachlorocyclohexane-d6 involves the chlorination of cyclohexane-d6. The reaction typically occurs under controlled conditions to ensure the selective formation of the hexachlorinated product. The process involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures .
Industrial Production Methods
Industrial production of alpha-hexachlorocyclohexane-d6 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency of the final product. The production facilities are equipped with advanced analytical techniques to monitor the reaction progress and product quality .
化学反应分析
Types of Reactions
Alpha-hexachlorocyclohexane-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexachlorocyclohexanone under specific conditions.
Reduction: Reduction reactions can convert alpha-hexachlorocyclohexane-d6 to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Hexachlorocyclohexanone
Reduction: Various less chlorinated cyclohexane derivatives
Substitution: Functionalized cyclohexane derivatives with different substituents
相似化合物的比较
Alpha-hexachlorocyclohexane-d6 is compared with other similar compounds, such as:
Gamma-hexachlorocyclohexane (Lindane): Unlike alpha-hexachlorocyclohexane-d6, gamma-hexachlorocyclohexane is used as an insecticide and has different biological activity.
Beta-hexachlorocyclohexane: Another isomer with distinct physical and chemical properties.
Delta-hexachlorocyclohexane: Similar in structure but differs in its reactivity and applications.
Alpha-hexachlorocyclohexane-d6 is unique due to its stable isotope labeling, making it an invaluable tool in analytical and environmental chemistry .
属性
IUPAC Name |
1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028007 | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86194-41-4 | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86194-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)


